molecular formula C17H19N3O7 B1598595 N4-Anisoylcytidine CAS No. 28225-17-4

N4-Anisoylcytidine

Cat. No.: B1598595
CAS No.: 28225-17-4
M. Wt: 377.3 g/mol
InChI Key: UAHIASPEJUIQKN-UHFFFAOYSA-N
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Description

N4-Anisoylcytidine is a complex organic compound with significant potential in various scientific fields. This compound features a tetrahydrofuran ring, a pyrimidinone moiety, and a methoxybenzamide group, making it a unique molecule with diverse chemical properties.

Scientific Research Applications

N4-Anisoylcytidine has numerous applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used to investigate biological pathways and enzyme interactions.

    Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.

    Industry: The compound can be utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

These compounds are known to interact with RNA, playing a crucial role in RNA biology . They serve as nucleoside analogues for RNA labelling and chemical sequencing .

Mode of Action

For instance, N4-acetylcytidine (ac4C) is an RNA modification that is introduced by NAT10 acetyltransferase on the N4 position of cytidine in RNA . It is present in various RNA molecules, including mRNA, tRNA, and rRNA . NAT10, the only ac4C acetyltransferase in human cells, can precisely regulate the stability and translation of RNA by catalyzing the acetylation of rRNA .

Biochemical Pathways

Similar compounds such as n4-acetylcytidine (ac4c) have been shown to play a profound role in the pathogenesis of a wide range of diseases . The ac4C modification is a molecular mechanism to fine-tune base pairing specificity and affect the coding efficiency and fidelity during gene replication .

Pharmacokinetics

N4-hydroxycytidine is phosphorylated in tissue to the active 5’-triphosphate form, which is incorporated into the genome of new virions, resulting in the accumulation of inactivating mutations .

Result of Action

Similar compounds such as n4-acetylcytidine (ac4c) have been shown to play a profound role in the pathogenesis of a wide range of diseases . The ac4C modification can affect the coding efficiency and fidelity during gene replication .

Action Environment

It is known that the action of similar compounds can be influenced by various factors, including the presence of specific enzymes and the physiological state of the cell .

Biochemical Analysis

Biochemical Properties

N4-Anisoylcytidine is involved in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to be associated with RNA modifications, specifically N4-acetylcytidine (ac4C) modifications . The formation of ac4C on RNA depends on the catalytic activity of N-acetyltransferase 10 (NAT10), the only known protein that produces ac4C .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by affecting RNA stability and translation efficiency . It has been shown to associate with transcripts enriched in stress granules , suggesting a role in cellular stress response.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with RNA and the subsequent effects on gene expression. It has been suggested that this compound can mediate the localization of the protein NOP58 to stress granules . This indicates that this compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression.

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. While specific information on this compound’s stability, degradation, and long-term effects on cellular function is limited, it is known that RNA modifications like ac4C can influence the stability and translation efficiency of mRNA .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is associated with the ac4C modification pathway in RNA, which is catalyzed by NAT10 . This modification can affect metabolic flux or metabolite levels by influencing the stability and translation efficiency of mRNA .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Anisoylcytidine typically involves multiple steps, including the formation of the tetrahydrofuran ring, the pyrimidinone moiety, and the final coupling with the methoxybenzamide group. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized synthetic routes to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N4-Anisoylcytidine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the tetrahydrofuran ring can be oxidized to form ketones or aldehydes.

    Reduction: The pyrimidinone moiety can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce dihydropyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-iodopyrimidin-2(1H)-one
  • 4-Amino-1-((2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-methylpyrimidin-2(1H)-one

Uniqueness

N4-Anisoylcytidine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O7/c1-26-10-4-2-9(3-5-10)15(24)18-12-6-7-20(17(25)19-12)16-14(23)13(22)11(8-21)27-16/h2-7,11,13-14,16,21-23H,8H2,1H3,(H,18,19,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHIASPEJUIQKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60398490
Record name N4-Anisoylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28225-17-4
Record name N4-Anisoylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60398490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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